N-Benzylbenzamid
Übersicht
Beschreibung
N-Benzylbenzamide is an organic compound that inhibits the activity of tyrosinase . It is a convenient precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .
Synthesis Analysis
N-Benzylbenzamide can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient. The catalyst used in this process is superior, recoverable, and provides active sites for the synthesis of benzamides .Molecular Structure Analysis
The molecular formula of N-Benzylbenzamide is C14H13NO . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The N-Benzylbenzamide molecule contains a total of 30 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide (aromatic) .Chemical Reactions Analysis
N-Benzylbenzamide is a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases . It is synthesized through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis
N-Benzylbenzamide is a white fine crystalline powder . It has a density of 1.0694 (rough estimate), a melting point of 104-106 °C (lit.), and a boiling point of 350.95°C (rough estimate) . The vapor pressure is 1.56E-07mmHg at 25°C, and the refractive index is 1.5780 (estimate) .Wissenschaftliche Forschungsanwendungen
1. Duale lösliche Epoxidhydrolase/Peroxisomen-Proliferator-aktivierte Rezeptor-Modulatoren N-Benzylbenzamid-Derivate wurden als ein neuartiges, zusammengeführtes Gerüst für oral verfügbare duale lösliche Epoxidhydrolase (sEH) und Peroxisomen-Proliferator-aktivierte Rezeptor (PPAR)-Modulatoren identifiziert . Diese gleichzeitige Modulation von sEH und PPAR kann diabetische Erkrankungen und Bluthochdruck verbessern .
Behandlung des metabolischen Syndroms
Die Verbindung wurde im Zusammenhang mit dem metabolischen Syndrom (MetS) untersucht, einem multifaktoriellen Krankheitscluster, das aus Dyslipidämie, Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes mellitus und Fettleibigkeit besteht . Die Anzahl der pharmakologischen Verbindungen, die zur Behandlung von MetS erforderlich sind, kann durch den Einsatz von Multitarget-Verbindungen wie this compound reduziert werden .
Tyrosinase-Hemmung
this compound wurde als Hemmstoff der Tyrosinase-Aktivität gefunden . Tyrosinase ist ein Enzym, das an der Produktion von Melanin beteiligt ist, und seine Hemmung kann bei der Behandlung von Hyperpigmentierungserkrankungen nützlich sein.
Vorläufer für α-substituierte Benzylamine
this compound kann als ein geeigneter Vorläufer für α-substituierte Benzylamine dienen
Wirkmechanismus
Target of Action
N-Benzylbenzamide has been found to interact with several targets. One of its primary targets is tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also targets soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ) . These targets are involved in various physiological processes, including pigmentation, inflammation, and metabolic regulation.
Mode of Action
N-Benzylbenzamide acts as an inhibitor of tyrosinase , thereby affecting the production of melanin . It also modulates the activity of sEH and PPARγ, which can improve conditions like diabetes and hypertension .
Biochemical Pathways
The inhibition of tyrosinase by N-Benzylbenzamide affects the melanin synthesis pathway, leading to potential changes in pigmentation . The modulation of sEH and PPARγ affects various metabolic pathways, potentially improving conditions related to metabolic syndrome .
Pharmacokinetics
Studies have suggested that n-benzylbenzamide derivatives have good adme properties .
Result of Action
The inhibition of tyrosinase by N-Benzylbenzamide can lead to changes in melanin production, potentially affecting skin pigmentation . The modulation of sEH and PPARγ can lead to improvements in conditions related to metabolic syndrome, such as diabetes and hypertension .
Biochemische Analyse
Biochemical Properties
N-Benzylbenzamide has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the production of melanin . This interaction suggests that N-Benzylbenzamide could potentially be used in the treatment of conditions related to melanin overproduction .
Cellular Effects
Its ability to inhibit tyrosinase suggests that it could influence cell function by altering melanin production .
Molecular Mechanism
N-Benzylbenzamide exerts its effects at the molecular level primarily through its inhibition of tyrosinase . By binding to this enzyme, N-Benzylbenzamide prevents it from catalyzing the production of melanin .
Metabolic Pathways
Given its interaction with tyrosinase, it is likely that it plays a role in the metabolic pathway of melanin production .
Eigenschaften
IUPAC Name |
N-benzylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUCICFTHBFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164000 | |
Record name | N-Benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1485-70-7 | |
Record name | N-Benzylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1485-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1485-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX9K7MD23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.